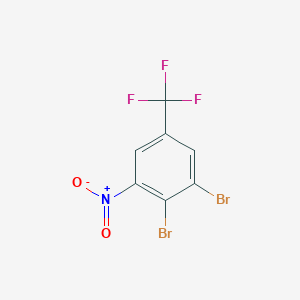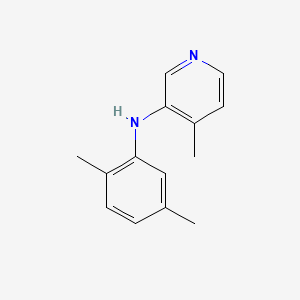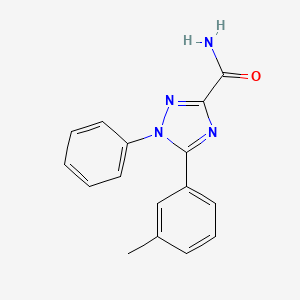
5-(3-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and two aromatic rings, one of which is substituted with a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzoyl chloride with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the triazole ring. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
5-(3-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
5-(3-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 5-(3-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound with similar structural features.
5-Phenyl-1H-1,2,4-triazole-3-carboxamide: Lacks the methyl group on the phenyl ring.
3-Methyl-1-phenyl-1H-1,2,4-triazole-5-carboxamide: Different substitution pattern on the triazole ring.
Uniqueness
5-(3-Methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect the compound’s ability to interact with biological targets and its overall stability.
特性
CAS番号 |
89010-13-9 |
|---|---|
分子式 |
C16H14N4O |
分子量 |
278.31 g/mol |
IUPAC名 |
5-(3-methylphenyl)-1-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O/c1-11-6-5-7-12(10-11)16-18-15(14(17)21)19-20(16)13-8-3-2-4-9-13/h2-10H,1H3,(H2,17,21) |
InChIキー |
YMQPLKNTPWUTLF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


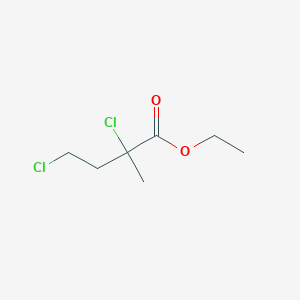
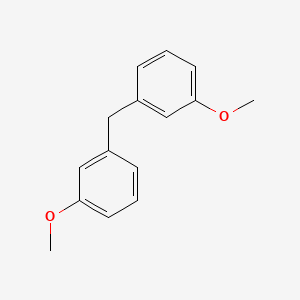
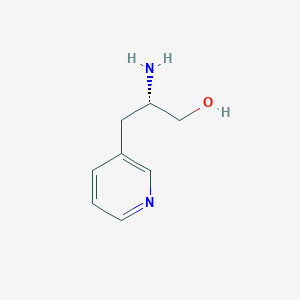
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
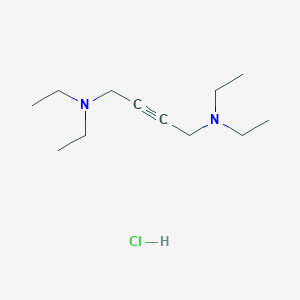
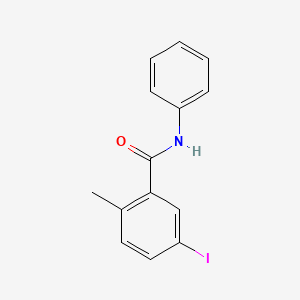
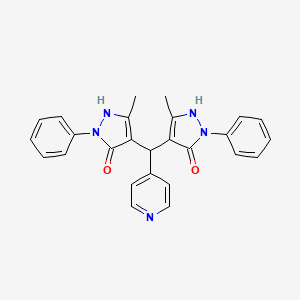
![8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14137029.png)
![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)


